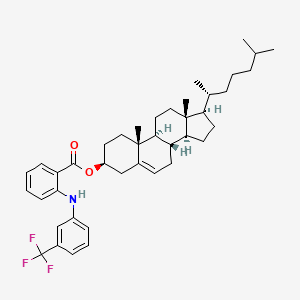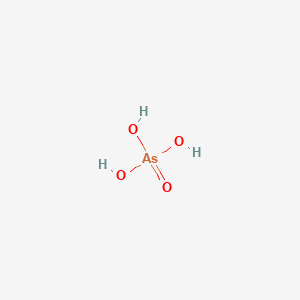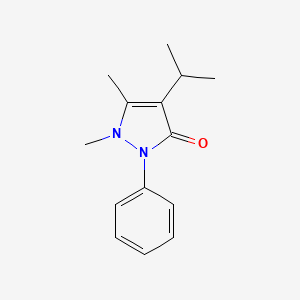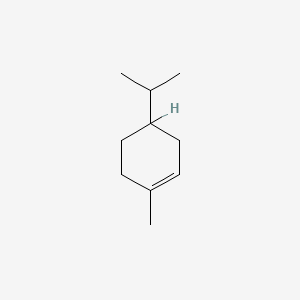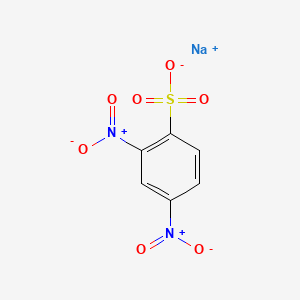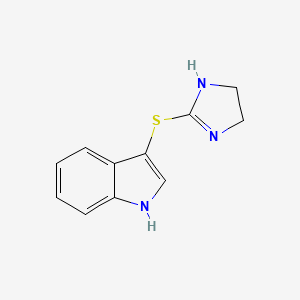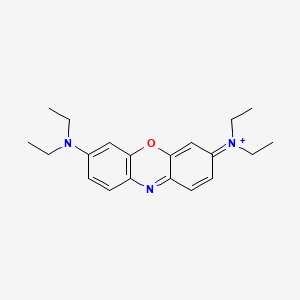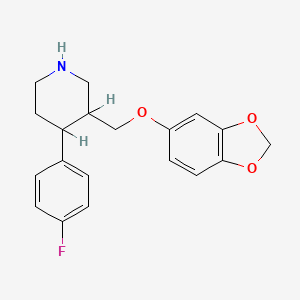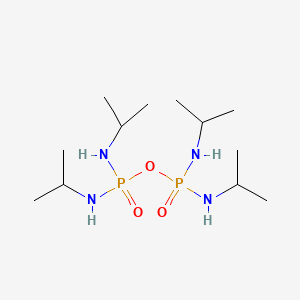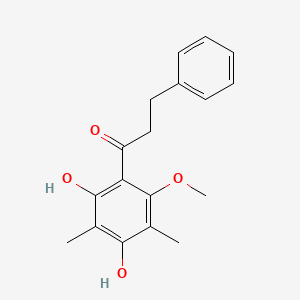
Angoletin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angoletin, also known as on-iii compound, belongs to the class of organic compounds known as 2'-hydroxy-dihydrochalcones. These are organic compounds containing dihydrochalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, angoletin is considered to be a flavonoid lipid molecule. Angoletin is considered to be a practically insoluble (in water) and relatively neutral molecule.
1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-1-propanone is a member of chalcones.
Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic Potential in Cancer Treatment
Angoletin, particularly in the form of scopoletin, has shown promise in cancer research due to its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Scopoletin inhibits angiogenesis, making it a potential candidate for cancer therapeutics. It suppresses microvessel sprouting and inhibits vascularization in tumor models, thereby reducing tumor growth (Tabana et al., 2016). Additionally, scopoletin derivatives have been synthesized and evaluated for their anti-proliferative effects against various human cancer cell lines, showing significant activities in vitro and in vivo (Cai et al., 2013).
Angiogenesis-Related Disease Treatment
The anti-angiogenic properties of scopoletin also make it a potential treatment for diseases where angiogenesis plays a critical role, such as rheumatoid arthritis and diabetic retinopathy. Studies have demonstrated scopoletin’s effectiveness in reducing angiogenesis in synovial tissues, thereby ameliorating symptoms of rat adjuvant-induced arthritis (Pan et al., 2009).
Therapeutic Angiogenesis
Conversely, angiopoietin-1 (Ang1), a molecule related to angiogenesis, has been identified as having a protective role in vascular diseases. It enhances endothelial cell survival and can be beneficial in conditions requiring therapeutic angiogenesis, like in ischemic heart diseases and wound healing. COMP-Ang1, a designed variant of Ang1, has shown improved efficacy in promoting angiogenesis and vascular stabilization (Cho et al., 2004).
Target for Antiangiogenic Therapy
The angiopoietin-TIE pathway, to which Ang1 belongs, is a crucial target in the development of antiangiogenic therapies for cancer, ocular diseases, and potentially for vascular diseases like atherosclerosis and diabetes. Drugs targeting this pathway aim to complement existing therapies and offer new options for treatment (Saharinen et al., 2017).
Eigenschaften
CAS-Nummer |
76444-55-8 |
|---|---|
Produktname |
Angoletin |
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C18H20O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-8,20-21H,9-10H2,1-3H3 |
InChI-Schlüssel |
HBRYKWADRULLHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)OC)C)O |
Andere CAS-Nummern |
76444-55-8 |
Piktogramme |
Environmental Hazard |
Synonyme |
2',4'-dihydroxy-6'-methoxy-3',5'-dimethyldihydrochalcone angoletin ON-III compound |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



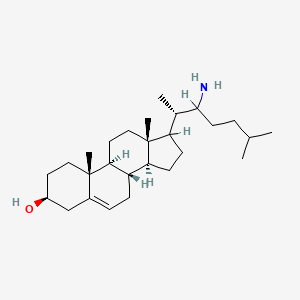
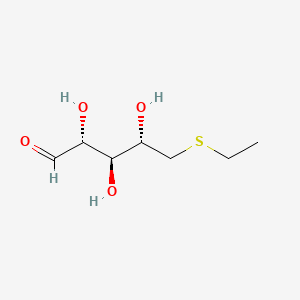
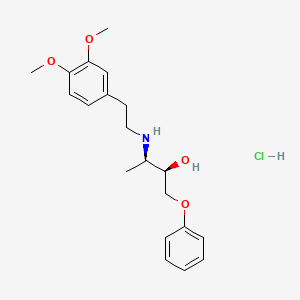
![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)
